molecular formula C24H19N3O3 B2638696 N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 941982-47-4

N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2638696
CAS RN: 941982-47-4
M. Wt: 397.434
InChI Key: HGZCMLAJXRRLHS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as APQA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a quinazolinone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

  • Compounds structurally related to N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide have been studied for their analgesic and anti-inflammatory activities. For instance, various quinazolinyl acetamides, synthesized through a multistep process starting from anthranilic acid, demonstrated significant analgesic and anti-inflammatory effects, with some compounds showing potency comparable to the reference standard diclofenac sodium (Alagarsamy et al., 2015). Another study on quinazoline derivatives, including those with structural similarities to the compound , also reported notable analgesic activity (Helmy Sakr, 2016).

Anticancer and Antimicrobial Potential

  • Some derivatives of N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide have shown promise in antimicrobial and anticancer research. For example, a study synthesized a series of acetamide derivatives with in vitro antimicrobial and anticancer activities, highlighting their potential as leads in rational drug design (Mehta et al., 2019). Additionally, thiazole-bearing quinolin-2(1H)-one derivatives, structurally related to the compound, exhibited antiproliferative activity through VEGFR-2-TK inhibition, suggesting their potential as anticancer agents (Hassan et al., 2021).

Synthesis and Structural Studies

  • Studies have also focused on the synthesis and structural characterization of compounds similar to N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. For example, Durgadas et al. (2013) reported the high-yield synthesis and full characterization of a related compound, emphasizing the importance of structural analysis in drug development (Durgadas et al., 2013).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-27-21-10-6-5-9-20(21)23(26-24(27)30)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZCMLAJXRRLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

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